2-fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine
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Overview
Description
2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine: is a fluorinated pyridine derivative. This compound is characterized by the presence of fluorine atoms and a trimethylsilyl group attached to the pyridine ring. The unique combination of these functional groups imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Fluorination: Introduction of fluorine atoms at specific positions on the pyridine ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or silylated pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the trimethylsilyl group can influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)pyridine
- 2-Fluoro-6-methylpyridine
- 2-Chloro-6-(trifluoromethyl)pyridine
Uniqueness
2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine is unique due to the presence of both fluorine and trimethylsilyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, which are not observed in similar compounds. These properties make it particularly valuable in the design of pharmaceuticals and specialty chemicals.
Properties
CAS No. |
2387007-06-7 |
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Molecular Formula |
C9H11F4NSi |
Molecular Weight |
237.3 |
Purity |
95 |
Origin of Product |
United States |
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